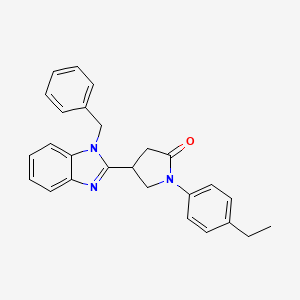![molecular formula C19H20N2O5S B2393397 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 745060-46-2](/img/structure/B2393397.png)
4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an oxoethoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzenesulfonyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the oxoethoxybenzaldehyde moiety, which can be synthesized through the reaction of an appropriate aldehyde with an oxoethoxy compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the benzenesulfonyl group.
Major Products
Oxidation: Formation of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.
Reduction: Formation of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid
- 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol
- 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzene
Uniqueness
What sets 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde apart from similar compounds is its unique combination of functional groups. The presence of both the benzenesulfonyl and oxoethoxybenzaldehyde moieties provides a distinct set of chemical properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
4-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-14-16-6-8-17(9-7-16)26-15-19(23)20-10-12-21(13-11-20)27(24,25)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGJQWAQQVBLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)


![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)
![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)

![1-(3-chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2393326.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2393328.png)



![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)
